molecular formula C19H21NO6 B11021481 N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11021481
M. Wt: 359.4 g/mol
InChI Key: LEVXTFYBTAZILY-UHFFFAOYSA-N
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Description

N-{2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine is a synthetic compound featuring a fused cyclopenta[c]chromen core substituted with a methyl group at position 7 and a keto group at position 2. The chromen moiety is linked via an ether-oxygen bridge to a propanoyl group, which is further conjugated to beta-alanine.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

3-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C19H21NO6/c1-10-8-14(25-11(2)18(23)20-7-6-16(21)22)17-12-4-3-5-13(12)19(24)26-15(17)9-10/h8-9,11H,3-7H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

LEVXTFYBTAZILY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine typically involves multiple steps. One common route includes the reaction of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl with propanoic acid derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine serves as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various organic reactions, making it a valuable reagent in synthetic chemistry.

Biology

Research indicates that this compound possesses potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects: The compound could modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Medicine

Ongoing research is exploring the therapeutic applications of this compound in treating various conditions:

  • Cancer Treatment: Its structural similarity to known anticancer agents suggests potential efficacy in cancer therapy.
  • Neurological Disorders: The compound may interact with neurotransmitter systems, offering possibilities for treating neurodegenerative diseases .

Industry

In industrial applications, this compound is utilized as an intermediate in pharmaceutical production and material development. Its unique properties make it suitable for creating novel materials with specific functionalities.

Table 1: Summary of Biological Activities

Activity TypePotential EffectReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
AnticancerPotential efficacy in cancer therapy
NeurologicalInteraction with neurotransmitter systems

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce cytokine production in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Cyclopenta[c]chromen Derivatives The cyclopenta[c]chromen scaffold is structurally similar to tetrahydroacridin derivatives, such as those synthesized via phenol and diamine condensations (e.g., N-(7-Methoxy-1,2,3,4-tetrahydroacridin-9-yl)alkane-1,ω-diamines) . Key differences include:

  • Substituents: The target compound has a 7-methyl-4-oxo group, whereas tetrahydroacridins often feature methoxy or aminoalkyl chains.
  • Linker : The ether-oxygen bridge in the target compound contrasts with direct amine linkages in acridin derivatives.

B. Beta-Alanine Conjugates Beta-alanine conjugates, such as 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile , share functionalized side chains but differ in their core structures (pyrimidin vs. chromen).

Crystallographic and Computational Analysis

  • Software Tools : Structural elucidation of similar compounds employs SHELX (e.g., SHELXL for refinement) and ORTEP-3/WinGX for graphical representation .
  • Challenges: Anisotropic displacement ellipsoids and high-resolution data handling are critical for accurate modeling, as noted in SHELX applications .

Data Tables

Table 1. Structural Comparison of Target Compound and Analogues

Compound Core Structure Key Substituents Biological Relevance
Target Compound Cyclopenta[c]chromen 7-Methyl-4-oxo, beta-alanine conjugate Potential enzyme modulation
N-(7-Methoxy-tetrahydroacridin-9-yl)diamine Tetrahydroacridin Methoxy, aminoalkyl chains Acetylcholinesterase inhibition
Beta-alanine-pyrimidin Conjugate Pyrimidin Thiopyrimidin, phosphino-propanenitrile Nucleic acid analog synthesis

Research Findings and Limitations

  • Structural Insights: The chromen core’s planarity may enhance π-π stacking interactions compared to non-aromatic analogs.
  • Methodological Gaps : Direct crystallographic data for the target compound are absent in the evidence; inferences rely on SHELX/WinGX workflows .
  • Functional Predictions : Beta-alanine’s hydrophilicity could improve solubility relative to purely aromatic analogs .

Biological Activity

N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a cyclopentachromen moiety. Its molecular formula is C21H25NOC_{21}H_{25}NO, and it has been identified under various synonyms including N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}norvaline .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines . This suggests that this compound might also exert similar effects.

2. Antioxidant Activity

The compound may possess antioxidant properties as well. Antioxidants are vital in mitigating oxidative stress in cells, which is linked to various diseases. Preliminary studies suggest that the structural components of the compound could contribute to radical scavenging activities .

3. Cytotoxic Effects

In vitro studies on related compounds have shown varying degrees of cytotoxicity towards cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest . Although specific data on this compound remains limited, its structural similarity to known cytotoxic agents warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of NF-kB pathway
AntioxidantRadical scavenging potential
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Anti-inflammatory Mechanism

A study focused on a related compound demonstrated its ability to reduce edema in animal models through inhibition of pro-inflammatory mediators. The administration of the compound resulted in a significant decrease in swelling and pain associated with inflammation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine, and how is its purity validated?

  • Synthesis : Use stepwise coupling reactions (e.g., carbodiimide-mediated amide bond formation) with intermediates like 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-ol. Purify via column chromatography (silica gel, gradient elution) and recrystallization.
  • Characterization : Employ 1H^1H/13C^{13}C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, UV detection) to assess purity (>98%). For crystalline intermediates, X-ray diffraction using SHELXL for refinement .

Q. Which analytical techniques are optimal for assessing the compound’s stability under varying pH and temperature conditions?

  • Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal stability. For hydrolytic stability, incubate in buffered solutions (pH 1–10) and analyze via LC-MS/MS .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

  • Use single-crystal X-ray diffraction (SCXRD) with SHELXL for structure refinement . Visualize anisotropic displacement parameters via ORTEP-3 to confirm stereochemistry and hydrogen-bonding networks . Cross-validate with DFT-optimized geometries if crystallographic data is incomplete.

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Perform molecular docking (AutoDock Vina, GROMACS) using high-resolution target structures from the PDB. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Incorporate solvent effects via molecular dynamics (MD) simulations .

Q. How can researchers resolve contradictions in reported bioactivity data across independent studies?

  • Apply meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability). Leverage cheminformatics tools (e.g., PubChem BioAssay) to compare dose-response curves and statistical significance thresholds .

Q. What experimental designs elucidate the compound’s degradation pathways under oxidative stress?

  • Expose the compound to radical initiators (e.g., AIBN) and analyze products via LC-HRMS. Use isotopic labeling (18O^{18}O, DD) to trace oxygen or hydrogen transfer. Pair with radical scavengers (e.g., BHT) to confirm free-radical-mediated pathways .

Q. How can researchers integrate findings into broader theoretical frameworks (e.g., structure-activity relationships or metabolic pathways)?

  • Map functional groups to bioactivity using QSAR models (e.g., CoMFA, Random Forest). Align degradation products with known metabolic pathways (e.g., cytochrome P450-mediated oxidation) using databases like MetaCore. Validate via isotope-tracing in in vitro hepatocyte models .

Q. What statistical approaches validate novel mechanisms of action proposed for this compound?

  • Apply multivariate analysis (e.g., PCA, PLS-DA) to omics datasets (proteomics, metabolomics). Use machine learning (e.g., SVM, neural networks) to identify signature pathways. Confirm causality via CRISPR/Cas9 knockout of putative targets .

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